molecular formula C16H15FN2O4 B159569 Pazufloxacin CAS No. 127046-18-8

Pazufloxacin

Katalognummer B159569
CAS-Nummer: 127046-18-8
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: XAGMUUZPGZWTRP-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pazufloxacin is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It is used to treat a variety of conditions such as respiratory tract infections, urinary tract infections, intraabdominal infections, genital infections, etc. caused by susceptible strains of bacteria .


Synthesis Analysis

The synthetic route for the preparation of pazufloxacin mesilate involves several steps. The compound is synthesized from (S)-9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7-H-pyrido [1,2,3-de] benzoxazine-6-carboxylate by nucleophilic substitution, hydrolysis, and selective decarboxylation, cyclic addition, hydrolysis, Hofmann degradation, and salt formation .


Molecular Structure Analysis

In terms of structure, pazufloxacin contains a 1-aminocyclopropyl substituent . The molecular formula of pazufloxacin is C16H15FN2O4 .


Chemical Reactions Analysis

The therapeutic efficacy of pazufloxacin was correlated with the ratio of the area under the free concentration time curve at 24 h to the minimum inhibitory concentration (fAUC24/MIC), and the maximum free concentration to the MIC (fCmax/MIC) .


Physical And Chemical Properties Analysis

The molecular weight of pazufloxacin is 318.30 g/mol . The molecular formula of pazufloxacin is C16H15FN2O4 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pazufloxacin has demonstrated strong antibacterial activity, particularly against Gram-negative bacteria. This property makes it effective for treating conditions like respiratory infections, liver abscess, and pyelonephritis. Studies have shown its potent activity against pathogens commonly found in respiratory and urinary tract infections, such as Escherichia coli and Staphylococcus epidermidis (S. Yi, 2008).

Clinical Effectiveness

Clinical studies have reported pazufloxacin's effectiveness in various medical conditions. For instance, it has been successfully used in treating liver abscesses, showing significant therapeutic benefits and allowing patients to shorten their hospital stay (Y. Hamada et al., 2006). Additionally, pazufloxacin has been found effective in the treatment of acute bacterial infections, as demonstrated in randomized controlled trials (Z. Hong, 2005).

Pharmacokinetics

The pharmacokinetics of pazufloxacin have been studied in various contexts. One study examined its concentration in prostate tissue, providing insights into its use for treating prostatitis (Kogenta Nakamura et al., 2017). Another study explored its pharmacokinetics and pharmacodynamics in bile, which is critical for treating biliary tract infections (S. Uegami et al., 2014).

Molecular Interactions

Research has also focused on pazufloxacin's molecular interactions, such as its binding to DNA and its interaction with other molecules. For example, a study on pazufloxacin's interaction with calf thymus DNA suggests a groove binding mode, which is different from typical DNA intercalators (Xia Ling et al., 2008).

Safety And Hazards

Pazufloxacin may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling pazufloxacin .

Zukünftige Richtungen

Due to the overuse of antibiotics, bacterial resistance has become a global problem and a major threat to human health . Therefore, there is a great demand for finding novel antibiotics that are effective and safe . The development of antibiotics with novel mechanisms, such as pazufloxacin, is one of the strategies being pursued to address this issue .

Eigenschaften

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazufloxacin

CAS RN

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin
Reactant of Route 2
Pazufloxacin
Reactant of Route 3
Pazufloxacin
Reactant of Route 4
Pazufloxacin
Reactant of Route 5
Pazufloxacin
Reactant of Route 6
Pazufloxacin

Citations

For This Compound
2,360
Citations
J Sousa, G Alves, G Campos, A Fortuna… - … of Chromatography B, 2013 - Elsevier
For the first time a simple, selective and sensitive liquid chromatography method was developed and validated for the simultaneous determination of levofloxacin (LEV), pazufloxacin (…
Number of citations: 60 www.sciencedirect.com
X Ling, W Zhong, Q Huang, K Ni - Journal of Photochemistry and …, 2008 - Elsevier
… quenching results suggest that pazufloxacin does not intercalate into DNA. SsDNA has a stronger quenching effect on pazufloxacin than dsDNA has. Pazufloxacin interacts with DNA in …
Number of citations: 146 www.sciencedirect.com
S Watabe, Y Yokoyama, K Nakazawa… - … of Chromatography B, 2010 - Elsevier
In this study, three fluoroquinolones, pazufloxacin, ciprofloxacin and levofloxacin, were simultaneously determined in spiked human serum by high-performance liquid chromatography (…
Number of citations: 93 www.sciencedirect.com
J Jin, X Zhang - Journal of Luminescence, 2008 - Elsevier
The binding of pazufloxacin mesilate (PZFX) to human serum albumin (HSA) or lysozyme (Lys) was investigated using spectrophotometric techniques. The intrinsic fluorescence of both …
Number of citations: 78 www.sciencedirect.com
YF Liu, KL Huang, DM Peng, P Ding, GY Li - International journal of …, 2007 - Elsevier
O-carboxymethylchitosan (OCMC) microspheres containing an antibiotic drug pazufloxacin mesilate (PM) have been successfully prepared by emulsion cross-linking using …
Number of citations: 67 www.sciencedirect.com
S Minami, R Hattori, A Matsuda - Nihon Yakurigaku zasshi. Folia …, 2003 - europepmc.org
Pazufloxacin mesilate (PZFX: Pasil INJECTION, Pazucross INJECTION) is a novel injectable quinolone antibiotic that was discovered by Toyama Chemical Co., Ltd. and codeveloped …
Number of citations: 27 europepmc.org
J Lee, SJ Seong, M Lim, SM Park, J Park… - Expert Opinion on …, 2012 - Taylor & Francis
… At all four dosages studied, pazufloxacin mesilate was well tolerated. Conclusions: Our data suggest that all regimens of pazufloxacin administration were well tolerated. Pazufloxacin …
Number of citations: 10 www.tandfonline.com
…, Pazufloxacin Study Group - Journal of Ocular …, 2018 - liebertpub.com
Purpose: The purpose of this study was to evaluate the clinical efficacy and safety of a novel ophthalmic solution of pazufloxacin on the ocular surface of patients with bacterial …
Number of citations: 7 www.liebertpub.com
S Yu, M Nakamura, Y Tokura - Acta dermato …, 2011 - medicaljournalssweden.se
… At the first visit we performed a lymphocyte stimulation test with pazufloxacin, as described previously (2). 3H-thymidine incorporation was significantly increased by the addition of 3.0 × …
Number of citations: 31 medicaljournalssweden.se
C Sun, J Hao, M Dou, Y Gong - The Journal of antibiotics, 2015 - nature.com
… Pazufloxacin C max serum concentrations were between 5.11 and 18.06 μg ml −1 with AUC values of 13.7–58.6 μg h −1 ml−1 after single 300–1000 mg iv pazufloxacin … pazufloxacin …
Number of citations: 15 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.